2',7'-Difluorofluorescein

pH-insensitive fluorescence intracellular pH sensing flow cytometry

Choose 2',7'-Difluorofluorescein (Oregon Green 488) for unmatched fluorescence stability. Fluorination at the 2' and 7' positions lowers the pKa to 4.7, ensuring consistent signal intensity across physiological pH, unlike fluorescein which drifts >50%. Its >2-fold enhanced photostability and near-unity quantum yield (0.97) are critical for reproducible, quantitative time-lapse imaging and high-content screening. Ideal for acidic compartment pH sensing (pH 4–6) and as a stable peroxidase mimic for cost-effective colorimetric assays.

Molecular Formula C20H10F2O5
Molecular Weight 368.3 g/mol
CAS No. 195136-58-4
Cat. No. B057193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',7'-Difluorofluorescein
CAS195136-58-4
SynonymsOregon Green 488;  2’,7’-Difluoro-3’,6’-dihydroxyspiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one;  2’,7’-Difluoro-3’,6’-dihydroxy-3H-spiro[isobenzofuran-1,9’-xanthen]-3-one
Molecular FormulaC20H10F2O5
Molecular Weight368.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)F)O)O)F
InChIInChI=1S/C20H10F2O5/c21-13-5-11-17(7-15(13)23)26-18-8-16(24)14(22)6-12(18)20(11)10-4-2-1-3-9(10)19(25)27-20/h1-8,23-24H
InChIKeyFJXJIUHGLVUXQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',7'-Difluorofluorescein (CAS 195136-58-4) – A Fluorinated Fluorescein for pH-Insensitive Fluorescence, Enhanced Photostability, and Improved Quantum Yield in Bioanalytical Assays


2',7'-Difluorofluorescein (DFF), commonly marketed as Oregon Green 488, is a xanthene-based fluorophore structurally derived from fluorescein by substitution of two fluorine atoms at the 2' and 7' positions [1]. This halogenation imparts quantifiable improvements in pKa, photostability, quantum yield, and molar extinction coefficient relative to the parent compound, making DFF a preferred probe for applications requiring robust fluorescence under physiological and moderately acidic conditions [2].

2',7'-Difluorofluorescein (CAS 195136-58-4) Substitution Risk: Quantified Differences in pKa, Photostability, and Quantum Yield Prevent Interchangeability with Fluorescein or Dichloro Analogs


Despite shared xanthene cores, 2',7'-difluorofluorescein cannot be substituted by fluorescein, 2',7'-dichlorofluorescein, or other non-fluorinated analogs without altering experimental outcomes. Fluorination at the 2' and 7' positions lowers the pKa from 6.4 to 4.7, rendering fluorescence essentially pH-insensitive in the physiological range while enabling pH sensing in acidic compartments . Furthermore, photodecomposition rates are reduced by over 2-fold, and quantum yield increases from 0.92 to 0.97, directly impacting signal intensity and stability [1]. These quantitative divergences mandate compound-specific selection for reproducibility.

2',7'-Difluorofluorescein (CAS 195136-58-4) Evidence-Based Differentiation: Quantitative Comparisons Versus Fluorescein and Dichloro Analogs


pKa 4.7 vs 6.4: 2',7'-Difluorofluorescein Enables pH-Insensitive Fluorescence in Physiological Range (pH 7.0–7.4) and Acidic pH Sensing

2',7'-Difluorofluorescein (DFF) exhibits a pKa of 4.7, significantly lower than the pKa of 6.4 for fluorescein [1]. This 1.7-unit shift eliminates the steep pH dependence of fluorescein emission across the physiological pH range (7.0–7.4), where fluorescein intensity varies by >50% due to its pKa proximity [1]. Consequently, DFF provides a stable fluorescence signal in live-cell imaging and flow cytometry regardless of minor cytosolic pH fluctuations. Conversely, the lower pKa also makes DFF a sensitive indicator for acidic environments (pH 4–6), such as lysosomes and phagosomes, which are inaccessible to fluorescein [2].

pH-insensitive fluorescence intracellular pH sensing flow cytometry fluorescence microscopy

2.1× Improved Photostability: 2',7'-Difluorofluorescein Exhibits Photodecomposition Rate of 8.0 vs 17 for Fluorescein Under Continuous Illumination

In standardized photostability assays, 2',7'-difluorofluorescein demonstrates a photodecomposition rate of 8.0 (relative units), compared to 17 for fluorescein [1]. This 2.1-fold reduction in bleaching rate directly translates to extended observation windows in fluorescence microscopy and improved signal retention during repeated excitation scans. The enhanced photostability is attributed to the electron-withdrawing effect of the fluorine substituents, which stabilizes the excited-state fluorophore against oxidative degradation [1].

photobleaching resistance time-lapse imaging fluorescence quantification high-content screening

Higher Quantum Yield (0.97) and Molar Extinction Coefficient (84,700 M⁻¹cm⁻¹) for 2',7'-Difluorofluorescein vs Fluorescein (0.92; 82,200 M⁻¹cm⁻¹)

2',7'-Difluorofluorescein achieves a fluorescence quantum yield of 0.97, exceeding that of fluorescein (0.92), and a molar extinction coefficient of 84,700 M⁻¹cm⁻¹ versus 82,200 M⁻¹cm⁻¹ for fluorescein [1]. The combined improvement in brightness (product of quantum yield and extinction coefficient) is approximately 9%, providing higher photon output per labeled molecule. This enhancement is particularly valuable for applications requiring detection of low-abundance targets or single-molecule fluorescence spectroscopy.

fluorescence brightness quantum yield enhancement extinction coefficient single-molecule detection

Enhanced Peroxidase-Like Catalytic Activity (Higher Kcat) of 2',7'-Difluorofluorescein Over Fluorescein and 2',7'-Dichlorofluorescein in H₂O₂-Mediated TMB Oxidation

In a comparative study of peroxidase-like activity, 2',7'-difluorofluorescein (DFF) catalyzed the oxidation of 3,3',5,5'-tetramethylbenzidine (TMB) by H₂O₂ with a higher turnover number (Kcat) than either fluorescein or 2',7'-dichlorofluorescein (DCF) [1]. Kinetic analysis confirmed that DFF follows Michaelis–Menten kinetics with a ping-pong mechanism, and hydroxyl radical (•OH) was identified as the active intermediate [1]. The superior catalytic efficiency enabled a sensitive colorimetric assay for galactose detection in urine, with a linear range and detection limit suitable for clinical diagnostics [1].

nanozyme mimics colorimetric detection hydrogen peroxide sensing galactose assay

2',7'-Difluorofluorescein (CAS 195136-58-4) Optimal Use Cases: pH-Insensitive Imaging, Acidic pH Sensing, and Peroxidase-Mimicking Assays


Quantitative Fluorescence Microscopy and Flow Cytometry Requiring pH-Stable Signals

Use 2',7'-difluorofluorescein conjugates (e.g., Oregon Green 488-labeled antibodies or streptavidin) for multi-color imaging and cell sorting where cytosolic pH may fluctuate or vary between samples. The pKa of 4.7 ensures consistent fluorescence intensity across the physiological pH range (7.0–7.4), eliminating the >50% intensity drift observed with fluorescein conjugates [1]. Enhanced photostability (2.1× lower photodecomposition rate) further supports time-lapse acquisition and high-content screening workflows [2].

Intravital pH Measurement of Acidic Organelles (Lysosomes, Phagosomes, Endosomes)

Exploit the low pKa (4.7) of 2',7'-difluorofluorescein to quantify pH in acidic cellular compartments (pH 4–6), a range where fluorescein (pKa 6.4) is unresponsive . Labeling microorganisms or beads with DFF isothiocyanate permits ratiometric or intensity-based pH readouts in phagosomal maturation studies and lysosomal storage disorder research [3].

Colorimetric Detection of H₂O₂ and Galactose via DFF Peroxidase-Like Activity

Deploy 2',7'-difluorofluorescein as a non-enzymatic peroxidase mimic in TMB-H₂O₂ chromogenic systems. The higher Kcat of DFF relative to fluorescein and 2',7'-dichlorofluorescein enables sensitive, cost-effective colorimetric assays for H₂O₂ and coupled analytes such as galactose (via galactose oxidase) in biological fluids [4]. This approach circumvents the stability and cost limitations of horseradish peroxidase.

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